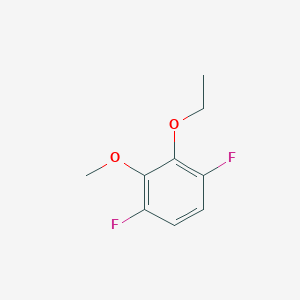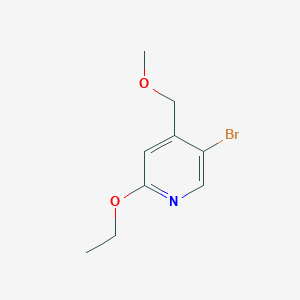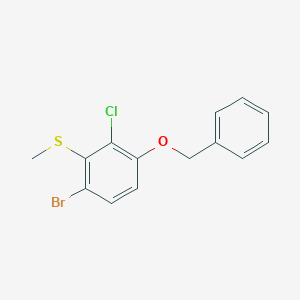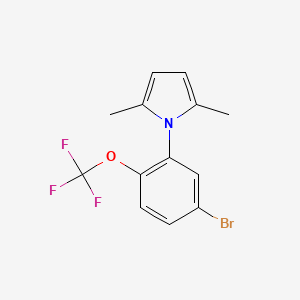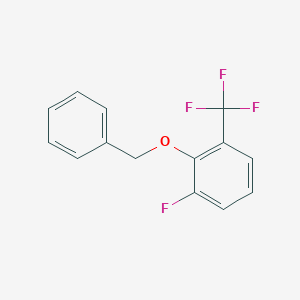
1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .作用机制
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene is not well understood. However, it is believed that the halogen atoms react with the benzene ring, forming a cyclic structure with the benzyloxy group. This cyclic structure is believed to be the active form of the molecule, which can then react with other molecules to form desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the halogen atoms may interact with cellular components, such as enzymes, to cause various biochemical and physiological effects. Additionally, the benzyloxy group may act as a ligand, binding to certain cellular components and altering their function.
实验室实验的优点和局限性
1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene has several advantages and limitations for use in laboratory experiments. The main advantage of using this compound is its availability and low cost. Additionally, it is relatively stable and non-toxic, making it safe to handle and store. However, it is a highly reactive compound and can be difficult to control in certain reactions. Additionally, it has a low boiling point, making it difficult to use in certain experiments.
未来方向
There are several potential future directions for research involving 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene. First, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it may have. Additionally, research could be conducted to explore new synthesis methods and applications for the compound. Finally, research could be conducted to explore the potential uses of the compound in drug synthesis and other industrial applications.
合成方法
1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Sandmeyer reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone. The Sandmeyer reaction involves the reaction of a halogenated benzene with a copper salt in the presence of a base.
科学研究应用
1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene has been used in a variety of scientific research applications. It has been used as a reactant in the synthesis of various organic compounds, such as amides, ketones, and alcohols. It has also been used in the synthesis of drug compounds, such as anti-inflammatory and anti-cancer agents. Additionally, it has been used as a reactant in the synthesis of industrial compounds, such as lubricants, solvents, and surfactants.
安全和危害
属性
IUPAC Name |
1-bromo-3-chloro-2-methyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-10-12(15)7-8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCQUVBNWXLENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

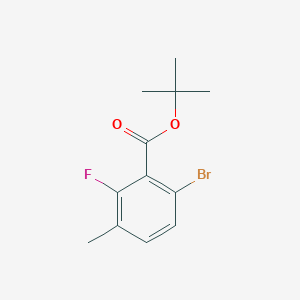
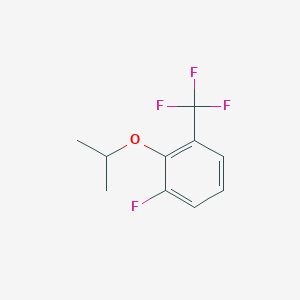
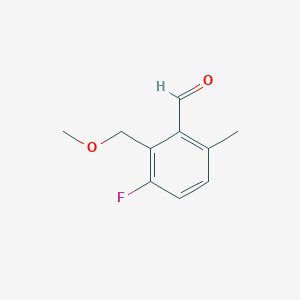


![2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6293495.png)

